molecular formula C17H15N5O2S2 B11381898 1-(4-methylphenyl)-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide

1-(4-methylphenyl)-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11381898
M. Wt: 385.5 g/mol
InChI Key: KCLMVGQQEVJFDX-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridazine ring, a thiadiazole moiety, and a carboxamide group, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 1-(4-methylphenyl)-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the pyridazine ring, followed by the introduction of the thiadiazole moiety and the carboxamide group. The reaction conditions often involve the use of solvents such as methanol or ethanol, and catalysts like sodium hydroxide or potassium carbonate. Industrial production methods may involve scaling up these reactions using larger reactors and optimizing the reaction conditions to improve yield and purity .

Chemical Reactions Analysis

1-(4-methylphenyl)-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-methylphenyl)-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The thiadiazole moiety is known to interact with metal ions, which can affect enzyme activity and cellular processes. The pyridazine ring may also play a role in the compound’s biological activity by interacting with nucleic acids or proteins .

Comparison with Similar Compounds

1-(4-methylphenyl)-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C17H15N5O2S2

Molecular Weight

385.5 g/mol

IUPAC Name

1-(4-methylphenyl)-4-oxo-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)pyridazine-3-carboxamide

InChI

InChI=1S/C17H15N5O2S2/c1-3-10-25-17-20-19-16(26-17)18-15(24)14-13(23)8-9-22(21-14)12-6-4-11(2)5-7-12/h3-9H,1,10H2,2H3,(H,18,19,24)

InChI Key

KCLMVGQQEVJFDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=NN=C(S3)SCC=C

Origin of Product

United States

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